2-Amino-5-methylsulfonylbenzonitrile
Overview
Description
2-Amino-5-methylsulfonylbenzonitrile is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder used in various fields such as medical, environmental, and industrial research. The compound has a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol .
Preparation Methods
The synthesis of 2-Amino-5-methylsulfonylbenzonitrile involves several steps. One common method includes the sulfonation of paranitrotoluene with chlorosulfonic acid, followed by a hydrogenation addition reaction . The process can be summarized as follows:
Sulfonation: Paranitrotoluene is dissolved in an organic solvent and reacted with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride.
Hydrogenation: The nitro compound is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and another organic solvent to yield 2-methyl-5-aminobenzenesulfonamide.
Chemical Reactions Analysis
2-Amino-5-methylsulfonylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include hydrogenation catalysts, chlorosulfonic acid, and boron reagents. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
2-Amino-5-methylsulfonylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylsulfonylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Amino-5-methylsulfonylbenzonitrile can be compared with other similar compounds, such as:
2-Amino-5-methylbenzenesulfonamide: Similar in structure but lacks the nitrile group.
2-Amino-5-methylbenzonitrile: Similar but lacks the sulfonyl group.
2-Amino-5-methylsulfonylbenzoic acid: Similar but has a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-amino-5-methylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWJAUIKGGSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567055 | |
Record name | 2-Amino-5-(methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26841-51-0 | |
Record name | 2-Amino-5-(methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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